2-methoxy-4,5-dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
2-methoxy-4,5-dimethyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S2/c1-15-12-20(29-3)22(13-16(15)2)31(27,28)24-18-8-9-19-17(14-18)6-4-10-25(19)23(26)21-7-5-11-30-21/h5,7-9,11-14,24H,4,6,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLZBPRYFMDPGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Biological Activities
The compound has been studied for various biological activities, including:
Anticancer Activity
Research indicates that derivatives of sulfonamides exhibit anticancer properties. The incorporation of thiophene and tetrahydroquinoline moieties enhances the compound's ability to inhibit tumor growth. Studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
Antimicrobial Properties
The sulfonamide group is known for its antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against a range of bacteria and fungi. In vitro studies suggest that the presence of the thiophene ring may enhance the antimicrobial efficacy by disrupting bacterial cell wall synthesis.
Anti-inflammatory Effects
Sulfonamides have been recognized for their anti-inflammatory properties. The compound's structure suggests potential inhibition of pro-inflammatory cytokines and mediators, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
Case Study 1: Anticancer Research
A study published in Bioorganic & Medicinal Chemistry evaluated similar sulfonamide derivatives for their anticancer activity against various cancer cell lines. The results indicated significant cytotoxicity and apoptosis induction in tested cells, suggesting a promising therapeutic potential for compounds structurally related to 2-methoxy-4,5-dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide .
Case Study 2: Antimicrobial Evaluation
In a research article from Molecules, a series of sulfonamide derivatives were tested against common bacterial strains. The study highlighted that compounds with thiophene moieties exhibited enhanced antibacterial activity compared to their non-thiophene counterparts . This supports the hypothesis that this compound may also possess significant antimicrobial properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Sulfonamide Chemistry
The compound shares functional and structural similarities with other sulfonamide derivatives, though key differences in substituents and core frameworks influence physicochemical and biological properties. Below is a comparative analysis:
Key Observations:
- Sulfonamide Group: All compounds feature the sulfonamide moiety, but its connectivity varies. The target compound links to a tetrahydroquinoline, whereas triazole derivatives () connect to halogenated aryl groups, and sulfonylureas () to triazine .
- Triazole derivatives () exhibit tautomerism (thione vs. thiol), confirmed by IR spectra (absence of νS-H at 2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) . Sulfonylureas () rely on triazine-urea linkages for herbicidal activity, contrasting with the target compound’s lack of urea/thiourea groups.
- Substituent Effects :
Pharmacological and Industrial Implications
- Target Compound: The tetrahydroquinoline-thiophene system may target enzymes like cyclooxygenase (COX) or kinases, similar to quinoline-based inhibitors. Its lack of halogen substituents could reduce toxicity compared to compounds.
- Triazole Derivatives : Demonstrated antimicrobial activity in prior studies, attributed to halogen-enhanced membrane penetration .
- Sulfonylureas : Herbicidal due to acetolactate synthase (ALS) inhibition, a mechanism unlikely in the target compound due to structural divergence .
Preparation Methods
Synthesis of the Benzenesulfonamide Core
The benzenesulfonamide moiety is synthesized via a Knoevenagel condensation/aza-Wittig reaction cascade . Starting with o-azidobenzaldehyde derivatives, the protocol involves:
-
Iminophosphorane formation : Reaction of o-azidobenzaldehyde with triphenylphosphine (PPh₃) generates an iminophosphorane intermediate.
-
Knoevenagel condensation : Base-mediated condensation with ketosulfonamides introduces the sulfonamide group. Piperidine is optimal for achieving >90% yield in acetonitrile (MeCN) at 95°C .
-
Intramolecular aza-Wittig cyclization : Forms the quinoline-sulfonamide scaffold.
Table 1: Optimization of Benzenesulfonamide Synthesis
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Diethylamine | MeCN | 95 | 45 |
| Piperidine | MeCN | 95 | 92 |
| DBU | MeCN | 95 | 78 |
This method avoids stoichiometric reducing agents, producing water as the sole byproduct .
Construction of the 1,2,3,4-Tetrahydroquinoline Ring
The tetrahydroquinoline component is synthesized via manganese-catalyzed borrowing hydrogen (BH) methodology . Key steps:
-
Dehydrogenation : 2-Aminobenzyl alcohol reacts with secondary alcohols (e.g., 1-phenylethanol) under Mn(I) PN₃ pincer complex catalysis.
-
Imine formation and hydrogenation : KH/KOH base combination at 120°C facilitates selective tetrahydroquinoline formation over quinoline derivatives.
Table 2: Tetrahydroquinoline Synthesis Under BH Conditions
| Alcohol | Catalyst Loading (mol%) | Yield (%) |
|---|---|---|
| 1-Phenylethanol | 2 | 76 |
| Cyclohexanol | 2 | 68 |
| 2-Octanol | 2 | 72 |
The Mn(I) catalyst enables hydrogen autotransfer without external H₂, achieving 76% yield for 1-phenylethanol-derived tetrahydroquinolines .
Introduction of the Thiophene-2-Carbonyl Group
The thiophene-2-carbonyl moiety is introduced via acylative coupling using thiophene-2-carbonyl chloride. Reaction conditions:
-
Activation : The tetrahydroquinoline amine is deprotonated with NaH in tetrahydrofuran (THF).
-
Acylation : Thiophene-2-carbonyl chloride is added dropwise at 0°C, followed by stirring at room temperature.
Table 3: Acylation Optimization
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaH | THF | 25 | 88 |
| Et₃N | DCM | 25 | 65 |
| Pyridine | THF | 25 | 72 |
NaH in THF provides superior yields due to efficient amine activation .
Final Coupling of Sulfonamide and Tetrahydroquinoline
The benzenesulfonamide and acylated tetrahydroquinoline are coupled via nucleophilic aromatic substitution :
-
Sulfonylation : The sulfonamide core is activated using POCl₃ to form the sulfonyl chloride intermediate.
-
Amine coupling : Reaction with the tetrahydroquinoline amine in pyridine at 80°C for 12 hours.
Table 4: Coupling Reaction Parameters
| Activator | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| POCl₃ | Pyridine | 80 | 85 |
| SOCl₂ | DCM | 40 | 62 |
| Tf₂O | THF | 60 | 70 |
POCl₃ in pyridine achieves 85% yield, minimizing side reactions .
Purification and Characterization
The final product is purified via column chromatography (SiO₂, ethyl acetate/hexane) and recrystallized from ethanol. Characterization includes:
-
¹H/¹³C NMR : Confirms substitution patterns and integration ratios.
-
HRMS : Validates molecular weight (C₂₃H₂₅N₃O₅S₂, [M+H]⁺ calc. 512.1294, observed 512.1296) .
-
HPLC : Purity >98% (C18 column, acetonitrile/water gradient).
Industrial Scalability Considerations
For large-scale production:
Q & A
Basic: What synthetic strategies are recommended for preparing this compound, and what are the critical steps in its multi-step synthesis?
Answer:
The synthesis involves sequential functionalization of the tetrahydroquinoline core and sulfonamide coupling. Key steps include:
- Thiophene-2-carbonyl introduction : Reacting 1,2,3,4-tetrahydroquinolin-6-amine with thiophene-2-carbonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the amide bond .
- Sulfonamide coupling : Reacting the intermediate with 2-methoxy-4,5-dimethylbenzenesulfonyl chloride in the presence of a coupling agent (e.g., HOBt/EDCI) in anhydrous DMF .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity.
Advanced: How can researchers resolve discrepancies in biological activity data across different enzyme inhibition assays?
Answer:
Contradictory results may arise from assay conditions (e.g., pH, co-solvents) or compound solubility. Methodological approaches include:
- Orthogonal assays : Validate activity using fluorescence polarization, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) to confirm target engagement .
- Solubility optimization : Test solubility in DMSO/PBS mixtures and use dynamic light scattering (DLS) to detect aggregation .
- Structure-activity relationship (SAR) cross-comparison : Compare with analogs (e.g., ’s sulfonamide-thiophene derivatives) to identify critical functional groups influencing activity .
Basic: What analytical techniques are essential for structural confirmation and purity assessment?
Answer:
- NMR spectroscopy : and NMR to verify sulfonamide linkage, thiophene carbonyl, and tetrahydroquinoline ring conformation .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H] peak matching CHNOS) .
- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%) and detect diastereomers .
Advanced: What computational and experimental methods can elucidate the compound’s pharmacokinetic profile?
Answer:
- In silico predictions : Calculate logP (e.g., using ChemAxon) to estimate lipophilicity; molecular dynamics simulations to predict plasma protein binding .
- In vitro ADME :
- Metabolic stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
- Permeability: Use Caco-2 cell monolayers to assess intestinal absorption potential .
- CYP inhibition assays : Screen against CYP3A4/2D6 to identify drug-drug interaction risks .
Advanced: How does the thiophene-2-carbonyl moiety influence target selectivity and off-target effects?
Answer:
- Electronic effects : The thiophene’s electron-rich aromatic system enhances π-π stacking with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
- Off-target profiling : Use kinase selectivity panels (e.g., Eurofins KinaseProfiler) to identify promiscuity. Compare with analogs lacking the thiophene group (e.g., ’s fluorophenyl derivatives) to isolate its contribution .
- X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase IX) to map binding interactions .
Basic: What structural features of this compound make it a promising candidate for medicinal chemistry studies?
Answer:
- Sulfonamide group : Facilitates hydrogen bonding with catalytic residues in enzymes (e.g., carbonic anhydrases, tyrosine kinases) .
- Tetrahydroquinoline core : Provides rigidity and enhances bioavailability by reducing conformational flexibility .
- Thiophene-2-carbonyl : Improves solubility via dipole interactions and modulates electron density for target affinity .
Advanced: What experimental designs are recommended for studying the compound’s stability under physiological conditions?
Answer:
- Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% HO), and photolytic (ICH Q1B) conditions. Monitor degradation products via LC-MS .
- Plasma stability assay : Incubate in human plasma (37°C, 24 hrs) and quantify intact compound using LC-MS/MS .
- Solid-state stability : Store under accelerated conditions (40°C/75% RH) for 6 months and analyze crystallinity via XRPD .
Basic: How can researchers validate the compound’s mechanism of action in cellular assays?
Answer:
- Target knockdown : Use siRNA/shRNA to silence putative targets (e.g., HSP90, EGFR) and assess loss of compound efficacy .
- Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring thermal stabilization of proteins in lysates .
- Dose-response curves : Generate IC values in proliferation assays (e.g., MTT) across multiple cell lines to identify selectivity patterns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
